1-Cyclopropylpropan-1-amine
Description
Significance of Cyclopropylamine (B47189) Derivatives in Modern Organic Chemistry
Cyclopropylamine derivatives are a critically important subclass of organic compounds that combine the unique electronic and steric properties of a cyclopropane (B1198618) ring with the reactivity of a nitrogen donor atom. acs.org The significance of this structural motif stems from several key characteristics. The three-membered cyclopropane ring is highly strained, with C-C-C bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. longdom.org This inherent ring strain enhances the reactivity of the molecule, making the cyclopropyl (B3062369) group an active participant in various chemical transformations. longdom.org
When combined with an amine group, the resulting cyclopropylamine moiety becomes a versatile building block for several reasons:
Conformational Rigidity : The cyclopropane ring introduces a degree of conformational constraint into molecules, which is a highly desirable trait in medicinal chemistry for optimizing binding to biological targets. researchgate.net
Metabolic Stability : Incorporation of a cyclopropyl group can enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation. researchgate.net
Nucleophilicity : The amine group provides a site of nucleophilicity, allowing these compounds to readily participate in a wide array of synthetic reactions, such as substitutions and additions. longdom.org
Bioisosteric Replacement : The cyclopropyl group is often used as a bioisostere for other chemical groups, like a vinyl or isopropyl group, allowing chemists to fine-tune the physicochemical properties of a molecule.
Consequently, the cyclopropylamine framework is found in a diverse array of biologically active compounds and is utilized as a key synthetic intermediate in the preparation of pharmaceuticals and agrochemicals. acs.orglongdom.org Its structural features are ideal for designing therapeutic agents, including antidepressants and antiviral drugs. longdom.org The development of synthetic methods to access these derivatives, including classical cyclopropanation techniques and more recent metal-catalyzed reactions, remains a significant area of research. acs.org
Research Trajectories for 1-Cyclopropylpropan-1-amine
Research involving this compound is primarily focused on its application as a versatile synthetic intermediate and building block. The scientific inquiry is directed toward leveraging its unique structure to construct more complex and functionally diverse molecules.
One prominent research trajectory involves its use in the synthesis of novel heterocyclic compounds. For instance, studies have demonstrated that related ketones, such as 1-cyclopropylpropan-1-one (B2659827), can be used as precursors in multi-step or one-pot syntheses to create substituted 2-aminoselenazoles. mdpi.comsorbonne-universite.fr In these reaction schemes, a ketone precursor is first brominated and then reacted with selenourea (B1239437) to form the final heterocyclic product. sorbonne-universite.frresearchgate.net This highlights a pathway where this compound or its immediate precursors are key starting materials for generating complex scaffolds with potential biological activity.
Another significant research direction is the development of scalable and stereoselective synthetic routes to access optically pure cyclopropylalkylamines. A patent application details a method for the preparation of non-racemic 1-cyclopropyl alkyl-1-amines, which are valuable building blocks for preparing substituted pyrazinones. google.com These pyrazinones are, in turn, intermediates for pharmaceutically active compounds like ROR-gamma (Retinoid-related Orphan Receptor gamma) modulators. google.com The process often involves the condensation of a ketone (like cyclopropyl methyl ketone) with a chiral amine, followed by reduction and debenzylation to yield the desired chiral primary amine. google.com This focus on asymmetric synthesis underscores the importance of this compound and its analogs as chiral synthons in drug discovery.
The general research trend points towards the utilization of this compound not as an end product, but as a crucial component in modular synthesis, enabling the exploration of new chemical space and the development of novel molecular entities. chemshuttle.com
Scope of Academic Inquiry for this compound
The academic inquiry into this compound encompasses its fundamental chemical properties, synthesis, and application in creating diverse molecular structures. Researchers are interested in understanding how the interplay between the propyl chain and the cyclopropyl ring influences the molecule's reactivity and physical properties.
The table below summarizes some of the key chemical identifiers and properties for this compound.
| Property | Value | Source |
| CAS Number | 219736-10-4 | epa.govenaminestore.com |
| Molecular Formula | C₆H₁₃N | enaminestore.com |
| Molecular Weight | 99.17 g/mol | enaminestore.com |
| IUPAC Name | This compound | |
| Canonical SMILES | CCC(N)C1CC1 | enaminestore.com |
| Predicted CLogP | 1.147 | enaminestore.com |
This table is interactive. Click on the headers to sort.
A significant portion of academic work focuses on synthetic methodology. This includes optimizing existing synthetic routes and developing new, more efficient ones. For example, the synthesis of related compounds has been achieved via the Kulinkovich reaction applied to amides and nitriles, or through the reaction of aryl cyanides with diethylzinc (B1219324) and titanium alkoxides. acs.orgorganic-chemistry.org These methods are explored to improve yields, reduce the number of steps, and achieve higher stereoselectivity, which is particularly crucial for pharmaceutical applications. google.com
Furthermore, academic research explores the utility of this compound as a building block in combinatorial chemistry to generate libraries of related compounds for screening purposes. enaminestore.com Its availability as a primary amine makes it an ideal starting point for derivatization, allowing for the systematic modification of molecular structures to study structure-activity relationships (SAR). The hydrochloride salt of the compound is also commercially available, facilitating its use in various laboratory settings. fluorochem.co.uk The ultimate goal of this academic inquiry is to fully map out the synthetic potential and physicochemical characteristics of this compound, thereby providing a solid foundation for its application in more advanced and targeted research endeavors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSMQHKMPTBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398393 | |
| Record name | 1-cyclopropylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219736-10-4 | |
| Record name | 1-cyclopropylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Cyclopropylpropan 1 Amine
Strategies for Carbon-Nitrogen Bond Formation in Cyclopropyl-Containing Systems
The construction of a carbon-nitrogen bond adjacent to a cyclopropyl (B3062369) ring is principally achieved through two major pathways: the reductive amination of cyclopropyl ketones and the nucleophilic substitution of cyclopropyl-substituted halides. Reductive amination is often favored due to its high efficiency, operational simplicity, and the ready availability of starting materials. researchgate.net Nucleophilic substitution offers a more classical approach, though it can be complicated by challenges such as overalkylation. wikipedia.org
Reductive Amination Approaches for 1-Cyclopropylpropan-1-amine
Reductive amination, also known as reductive alkylation, is a powerful method for converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This process is widely utilized in industrial settings, accounting for a significant percentage of C-N bond-forming reactions in drug manufacturing. researchgate.net The reaction can be performed directly in a one-pot procedure or indirectly by isolating the imine intermediate before reduction.
Direct reductive amination involves combining the carbonyl compound, a nitrogen source, and a reducing agent in a single reaction vessel. wikipedia.org For the synthesis of the primary amine this compound, the precursor 1-cyclopropylpropan-1-one (B2659827) is reacted with ammonia (B1221849) in the presence of a reducing agent. This one-pot procedure is highly efficient and can be driven by various catalytic systems. researchgate.netd-nb.info The use of catalysts based on earth-abundant metals like iron and nickel is particularly appealing for sustainable synthesis. researchgate.netd-nb.info The reaction is typically carried out under pressure with hydrogen gas or using hydride-based reducing agents. researchgate.net
Table 1: Catalytic Systems for Direct Reductive Amination of Ketones
| Catalyst System | Nitrogen Source | Reducing Agent/Conditions | Product Type |
| Ni-TA@SiO₂-800 | Ammonia (NH₃) | H₂ (20 bar), 120 °C | Primary Amine |
| Iron Complex on N-doped SiC | Ammonia (dissolved in water) | H₂ | Primary Amine |
| Ruthenium/Rhodium Catalysis | Various Amines | Carbon Monoxide (CO) | Varies (Amines, Pyrrolidines) |
An alternative approach is the stepwise process involving the formation and subsequent reduction of an imine. In this method, 1-cyclopropylpropan-1-one first condenses with an amine, such as ammonia, to form a cyclopropyl-substituted imine. wikipedia.org This reaction is reversible and often requires acidic conditions and the removal of water to favor imine formation. youtube.com
The intermediate imine is then reduced to the target amine. masterorganicchemistry.com This step can be performed in situ or after isolation of the imine. A key advantage of this method is the ability to use reducing agents that are selective for the imine C=N bond over the ketone C=O bond, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu This selectivity allows for a controlled, one-pot reaction where the ketone is converted to the imine and then immediately reduced without significant reduction of the starting ketone. masterorganicchemistry.com This strategy is well-suited for large-scale industrial processes and for producing optically active amines. google.com
Table 2: Reagents for Reductive Amination via Imine Intermediates
| Carbonyl Substrate | Amine Source | Condensation Conditions | Common Reducing Agents | Final Product |
| 1-Cyclopropylpropan-1-one | Ammonia (NH₃) | Mildly acidic (pH ~4-5) | Sodium Cyanoborohydride (NaBH₃CN) | This compound |
| 1-Cyclopropylpropan-1-one | Ammonia (NH₃) | Mildly acidic | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | This compound |
| Ketones / Aldehydes | Primary Amines | Mildly acidic | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Amines |
When a ketone reacts with a secondary amine under acidic conditions, an enamine is formed as the intermediate instead of an imine. youtube.comchemistrysteps.com The mechanism involves the initial formation of a hemiaminal, followed by the loss of water where a proton is removed from an adjacent carbon atom. The resulting enamine can be protonated to form an iminium ion, which is then susceptible to reduction by agents like sodium cyanoborohydride. chemistrysteps.com While this pathway is fundamental in reductive amination chemistry, it typically leads to the formation of tertiary amines. For the specific synthesis of the primary amine this compound, this route is less direct than those employing ammonia.
Nucleophilic Substitution Reactions in the Synthesis of this compound
Nucleophilic substitution provides a classical alternative for forming carbon-nitrogen bonds. These methods are valuable when reductive amination approaches are not suitable for a given substrate. smolecule.com
This method involves the direct reaction of a cyclopropyl-substituted alkyl halide, such as 1-bromo-1-cyclopropylpropane, with ammonia. wikipedia.org As a good nucleophile, ammonia can displace the halide in an S_N2 reaction to form the primary amine. libretexts.org
However, this reaction is notoriously difficult to control. masterorganicchemistry.com The primary amine product is also nucleophilic and can compete with ammonia to react with the remaining alkyl halide, leading to the formation of secondary (di-alkylation) and tertiary amines as byproducts. pressbooks.pub This overalkylation results in a mixture of products that can be difficult to separate. pressbooks.pub To favor the formation of the primary amine, a large excess of ammonia is often used to increase the probability that the alkyl halide will react with ammonia rather than the amine product. pressbooks.pub
Table 3: Challenges in Nucleophilic Alkylation of Ammonia
| Substrate | Nucleophile | Key Challenge | Mitigation Strategy |
| Cyclopropyl-Substituted Halide | Ammonia (NH₃) | Overalkylation (formation of secondary/tertiary amines) | Use a large excess of ammonia |
Challenges of Polysubstitution and Selective Monosubstitution
A significant hurdle in the synthesis of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and in some cases, quaternary ammonium (B1175870) salts. This challenge, known as polysubstitution, arises from the fact that the newly formed primary amine can compete with the initial aminating agent for the alkylating agent.
The selective synthesis of primary amines, or monosubstitution, is a critical goal. researchgate.net The reduction of nitriles is a valuable method for producing primary amines, but selectivity can be a major issue, as mixtures of primary, secondary, and tertiary amines can be formed through various reaction pathways involving imine intermediates. researchgate.net The development of primary amine catalysis has offered a potential solution for challenging catalytic benzannulation reactions. nih.gov
Several strategies have been developed to promote selective mono-N-alkylation of primary amines. One approach involves the use of cesium bases, which not only facilitate the alkylation of primary amines but also suppress the overalkylation of the resulting secondary amines. researchgate.net Another method utilizes Ti(i-PrO)₄ and NaBH₄ for the reductive mono-N-alkylation of primary amines, demonstrating high chemoselectivity. researchgate.net
Organometallic Reagent Strategies for this compound Synthesis
Organometallic reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Their application in the synthesis of this compound is a key strategy.
Grignard Reactions Involving Cyclopropyl Moieties
Grignard reagents, organomagnesium halides, are versatile nucleophiles used to form new carbon-carbon bonds. iitk.ac.in The reaction of cyclopropylmagnesium bromide with an appropriate imine precursor represents a direct route to this compound. The formation of the Grignard reagent itself from cyclopropyl bromide and magnesium in diethyl ether can be accompanied by the formation of cyclopropane (B1198618) as a byproduct. colab.wsnih.gov The use of i-PrMgCl·LiCl in THF-dioxane allows for the preparation of cyclopropylmagnesium reagents with complete retention of configuration. researchgate.net
The addition of Grignard reagents to imines can lead to the formation of secondary or tertiary amines. iitk.ac.in For instance, the reaction of 3-enylmagnesium bromide with an imine has been reported. ua.es Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides or triflates, in the presence of zinc bromide, can produce cyclopropyl arenes in good yields. organic-chemistry.org
Organolithium Intermediates in Amination Pathways
Organolithium reagents are highly reactive nucleophiles that can add to imines to form amines. acs.orgscispace.com The addition of organolithium reagents to imines often requires carefully controlled conditions to avoid side reactions. scispace.com The chemoselective addition of organolithium reagents to non-activated imines has been achieved in green, biorenewable Deep Eutectic Solvents (DESs) at room temperature and in the presence of air, providing a sustainable route to amines. scispace.com This method has been shown to be ultrafast and can be performed on a gram scale. unimi.it
The addition of organolithium reagents to imines can be influenced by the presence of additives and the order of reagent addition. scispace.comresearchgate.net For instance, the use of chiral ligands can control the stereochemistry of the addition. acs.org Recent studies have also demonstrated the successful addition of highly polar organometallic compounds, including organolithiums, to imines in water, challenging the long-held belief that such reactions require strictly anhydrous conditions. uniba.it
Reductions in the Synthesis of this compound Precursors
Reduction reactions are fundamental transformations in organic synthesis and play a crucial role in the preparation of amines from various functional group precursors.
Reduction of Nitriles to Primary Amines
The reduction of nitriles offers a direct pathway to primary amines. rsc.orgnih.govnih.govrsc.org This transformation can be achieved using various reducing agents and catalytic systems. The catalytic hydrogenation of nitriles to primary amines is an atom-efficient and environmentally friendly method. nih.gov A variety of catalysts, including those based on iron, rsc.org cobalt, nih.gov palladium, nih.gov and nickel, rsc.org have been developed for this purpose, often exhibiting high activity and selectivity under relatively mild conditions.
The reduction of cyanohydrins, which can be formed from the addition of hydrogen cyanide to aldehydes or ketones, is another viable route to primary amines. libretexts.orgpressbooks.pub For example, the reduction of a nitrile can be accomplished with lithium aluminum hydride (LiAlH₄) to yield a primary amine. pressbooks.pub
| Catalyst System | Substrate Scope | Conditions | Selectivity for Primary Amine | Reference |
| Fe(PNPCy) pincer complex | Various nitriles | Mild conditions | High | rsc.org |
| Polysilane/SiO₂-supported Palladium | Aromatic, heteroaromatic, aliphatic nitriles | 60 °C, 50 kPa H₂ | Almost quantitative | nih.gov |
| Cobalt Pincer Complex | (Hetero)aromatic, benzylic, aliphatic nitriles | Good to excellent yields | High | nih.gov |
| Carbon-coated Ni/NiO@C | Aromatic substituted nitriles | 120 °C, 10 bar H₂ | Up to 98.25% | rsc.org |
Reduction of Amides to Amines
The reduction of amides is a common and effective method for the synthesis of amines. jove.comlibretexts.orgmasterorganicchemistry.comucalgary.cacommonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation, converting the amide carbonyl group into a methylene (B1212753) group (C=O → CH₂). jove.comlibretexts.org This reaction proceeds via nucleophilic acyl substitution to form an iminium ion intermediate, which is then further reduced to the amine. jove.comlibretexts.org The reaction is applicable to primary, secondary, and tertiary amides, yielding the corresponding amines. jove.com
While LiAlH₄ is highly effective, other reducing agents and methods have also been developed. For instance, a combination of an organometal halide of a group IIA element and a borohydride compound can be used to reduce primary and secondary amides to their corresponding amines. google.com The reduction of amides containing cyclopropyl groups has also been studied. nih.govsorbonne-universite.frrsc.org It's important to note that under certain conditions with specific reagents like SmI₂/amine/H₂O, amides can be chemoselectively reduced to alcohols instead of amines. nih.gov
| Reducing Agent/System | Amide Type | Product | Key Features | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Primary, Secondary, Tertiary, Lactams | Primary, Secondary, Tertiary Amines, Cyclic Amines | Strong, versatile reducing agent | jove.comlibretexts.orgmasterorganicchemistry.comucalgary.ca |
| Organometal Halide (Group IIA) + Borohydride | Primary, Secondary | Primary, Secondary Amines | Alternative to LiAlH₄ | google.com |
| SmI₂/Amine/H₂O | Primary, Secondary, Tertiary | Alcohols | Chemoselective C-N bond cleavage | nih.gov |
Catalytic Hydrogenation of Cyclopropyl-Containing Precursors
Catalytic hydrogenation represents a direct and atom-economical approach for the synthesis of amines from various nitrogen-containing functional groups. thieme-connect.debme.hu For the preparation of this compound, suitable cyclopropyl-containing precursors such as nitriles and ketones can be employed.
The reduction of cyclopropylacetonitrile (B1348260) and its derivatives to the corresponding primary amines is a common strategy. This transformation is typically achieved using heterogeneous catalysts based on transition metals like nickel, palladium, or cobalt, often supported on materials such as silica (B1680970) or carbon. thieme-connect.dersc.org The choice of catalyst and reaction conditions, including temperature, pressure, and the use of additives like ammonia, is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.hugoogle.com For instance, silica-supported nickel nanoparticles have demonstrated high efficiency and selectivity in the hydrogenation of various nitriles to primary amines under relatively mild conditions. rsc.org A notable advantage of certain catalytic systems is their ability to selectively reduce the nitrile group without opening the strained cyclopropyl ring. researchgate.net
Alternatively, reductive amination of cyclopropyl methyl ketone can be employed. This process involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent and a catalyst. mdpi.com Hydrogen borrowing catalysis, a powerful method for C-N bond formation, can also be applied. In this approach, a transition-metal catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone in situ, which then reacts with an amine. The subsequent return of the hydrogen completes the catalytic cycle. acs.org While this has been explored for α-alkylation of cyclopropyl ketones, its direct application for the synthesis of this compound is an area of interest. acs.org
Below is a table summarizing various catalytic systems used for the hydrogenation of precursors to amines.
| Precursor Type | Catalyst System | Key Features |
| Nitriles | Silica-supported Ni-nanoparticles | General and selective hydrogenation to primary amines under mild conditions. rsc.org |
| Nitriles | Unsupported Palladium Nanopores (PdNPore) | Highly selective for primary amines without additives at low temperature and pressure. researchgate.net |
| Nitriles | Nickel-containing support catalyst (Mg/Ni) | Effective for preparing saturated primary or secondary amines depending on conditions. google.com |
| Aliphatic Ketones | Cationic Cp*Ir(III) complex with a phosphate (B84403) counteranion | Direct asymmetric reductive amination with good to excellent yields and high enantioselectivity. mdpi.com |
Stereoselective Synthesis of Enantioenriched this compound
The synthesis of enantiomerically pure cyclopropylamines is of great importance in medicinal chemistry. mdpi.com Various stereoselective strategies have been developed to access these chiral building blocks.
Asymmetric Cyclopropanation Methodologies
Asymmetric cyclopropanation of alkenes is a powerful method for constructing chiral cyclopropane rings. mdpi.com This can be achieved using chiral catalysts or chiral auxiliaries. Transition metal complexes, particularly those of rhodium, copper, and cobalt, are widely used to catalyze the reaction between an alkene and a diazo compound. organic-chemistry.orgacs.org The stereoselectivity of the reaction is controlled by the chiral ligand coordinated to the metal center. For example, cobalt(II) complexes with D2-symmetric porphyrin-like ligands have been shown to be effective for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding chiral cyclopropane derivatives with high diastereo- and enantioselectivity. organic-chemistry.org These cyclopropane succinimidyl esters can then be converted to the corresponding amides and subsequently to the amines.
Another approach involves the use of chiral auxiliaries attached to the alkene or the carbene precursor. acs.org The chiral auxiliary directs the cyclopropanation reaction to occur from a specific face, leading to a diastereoselective synthesis. The auxiliary can then be removed to afford the enantioenriched cyclopropane.
Enantioselective One-Pot Reactions for Chiral Cyclopropyl Amines
One-pot reactions that combine multiple synthetic steps without the isolation of intermediates offer an efficient and streamlined approach to complex molecules. nih.gov Enantioselective one-pot procedures for the synthesis of chiral cyclopropyl amines have been developed. For instance, a rhodium-catalyzed asymmetric isomerization of an allylamine (B125299) can generate a chiral enamine in situ. d-nb.info This intermediate can then undergo a nucleophilic attack by an external amine, followed by reduction, to yield a chiral γ-branched amine in a single pot. d-nb.info
Another strategy involves the enantioselective carbometalation of cyclopropenes followed by trapping the resulting cyclopropylmetal species with an electrophilic nitrogen source. beilstein-journals.org This method allows for the creation of polysubstituted cyclopropylamines with excellent diastereo- and enantiomeric excesses. beilstein-journals.org
Chiral Ligand-Controlled Synthetic Routes
The use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis. For the synthesis of enantioenriched this compound, chiral ligands can be employed in various transformations. In asymmetric hydrogenation of a suitable prochiral imine or enamine precursor, a chiral metal-ligand complex can selectively deliver hydrogen to one face of the C=N or C=C double bond. nih.gov For example, Ru(II)-Pheox complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of a variety of olefins. acs.org
Similarly, in the context of cyclopropanation, chiral ligands such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) are frequently used with copper or rhodium catalysts to induce high levels of enantioselectivity. scispace.com The choice of ligand is critical and often needs to be optimized for a specific substrate to achieve high stereocontrol. organic-chemistry.orgscispace.com
Diastereoselective Approaches to this compound
Diastereoselective methods rely on the presence of a pre-existing stereocenter in the starting material to control the formation of new stereocenters. This can be a powerful strategy for synthesizing specific diastereomers of this compound. One approach involves the cyclopropanation of a chiral, non-racemic dehydroamino acid derivative. The existing stereocenter in the amino acid backbone can direct the approach of the cyclopropanating agent, leading to a diastereoselective synthesis of a cyclopropane amino acid. nih.gov
Alternatively, a formal nucleophilic substitution on a chiral, non-racemic bromocyclopropane (B120050) can be used to introduce the amine functionality with diastereocontrol. mdpi.com The stereochemical outcome of such reactions can be influenced by the steric and electronic properties of the substituents on the cyclopropane ring. mdpi.com
A summary of stereoselective methods is presented in the table below.
| Method | Key Principle | Example |
| Asymmetric Cyclopropanation | Use of a chiral catalyst to control the stereochemistry of the cyclopropane ring formation. organic-chemistry.org | Cobalt(II)-catalyzed cyclopropanation with chiral porphyrin-like ligands. organic-chemistry.org |
| Enantioselective One-Pot Reactions | Combination of multiple reaction steps in a single pot with enantioselective control. d-nb.info | Rh-catalyzed asymmetric isomerization of allylamines followed by amination and reduction. d-nb.info |
| Chiral Ligand-Controlled Synthesis | Employment of chiral ligands to induce stereoselectivity in catalytic reactions. acs.org | Asymmetric cyclopropanation using Ru(II)-Pheox complexes. acs.org |
| Diastereoselective Approaches | Utilization of an existing stereocenter to direct the formation of new stereocenters. nih.gov | Cyclopropanation of chiral dehydroamino acid derivatives. nih.gov |
Advanced Cascade and Multicomponent Reactions for this compound Derivatives
Cascade reactions, where a single transformation sets off a series of subsequent reactions, and multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer highly efficient and convergent routes to complex molecules. rsc.orgorganic-chemistry.org These strategies are increasingly being applied to the synthesis of cyclopropylamine (B47189) derivatives.
A notable example of a cascade reaction involves the rearrangement of cyclopropylimines. rsc.org For instance, a reaction cascade involving a cyclopropylimine rearrangement and a Povarov reaction has been developed for the synthesis of hexahydropyrroloquinolines from anilines and cyclopropyl aldehydes. rsc.orgresearchgate.net This demonstrates the potential of using the reactivity of the cyclopropane ring to trigger complex transformations leading to diverse heterocyclic scaffolds.
Multicomponent reactions provide a powerful platform for generating molecular diversity. researchgate.netmdpi.com While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct precursors or derivatives. For example, an A3 coupling (aldehyde-alkyne-amine) reaction could be envisioned using a cyclopropyl-containing aldehyde or amine to generate propargylamines, which are versatile intermediates for further functionalization. mdpi.com The development of novel MCRs that incorporate a cyclopropyl moiety is an active area of research with the potential to streamline the synthesis of complex cyclopropylamine derivatives. nih.gov
One-Pot Procedures for Complex Cyclopropylamine Structures
Recent advancements have led to the development of one-pot methods for synthesizing complex cyclopropylamine derivatives. For instance, a zinc-mediated, one-pot synthesis allows for the conversion of α-chloroaldehydes into cyclopropylamines with moderate to good yields. utoronto.ca This method demonstrates tolerance for secondary amines, although its effectiveness with primary amines like benzylamine (B48309) was noted to be limited. utoronto.ca Another innovative approach involves a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes. nih.gov This process, initiated by visible light, generates aminocyclopentane derivatives, showcasing a strategy that leverages a masked N-centered radical to build complex, functionalized amino-substituted carbocycles in a modular, three-phase, one-pot sequence. nih.gov
| One-Pot Method | Starting Materials | Key Features | Relevance to Cyclopropylamines |
| Zinc-Mediated Synthesis | α-Chloroaldehydes, Amines | Moderate to good yields; Tolerates secondary amines. utoronto.ca | Direct transformation to cyclopropylamine structures. utoronto.ca |
| Photochemical [3+2] Cycloaddition | Cyclopropylimines, Alkenes | Visible-light mediated; Forms complex aminocyclopentanes; Modular. nih.gov | Demonstrates advanced one-pot strategies for functionalized amino cycles. nih.gov |
Annulation Processes in Cyclopropyl Ring Formation
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are fundamental to constructing the cyclopropane ring itself. A recently developed annulation process for building 1,1-disubstituted cyclopropanes utilizes a radical/polar crossover mechanism. nih.gov This method proceeds through the addition of a photocatalytically generated radical to a homoallylic tosylate. nih.govorganic-chemistry.org The resulting intermediate radical is then reduced via single electron transfer to form an anion, which subsequently undergoes intramolecular substitution to close the cyclopropane ring. nih.govorganic-chemistry.org A significant advantage of this process is its excellent tolerance for a wide range of functional groups, a characteristic feature of reactions proceeding through odd-electron intermediates, all under mild conditions using visible light irradiation. nih.gov
Other strategies involve the ring-opening of cyclopropane derivatives followed by cyclization. beilstein-journals.org For example, oxidative annulation of methylenecyclopropanes (MCPs) can lead to various cyclic structures. beilstein-journals.org These processes highlight the versatility of the cyclopropyl group as both a target and an intermediate in complex chemical transformations.
Specialized Amine Synthesis Techniques Applicable to this compound
The introduction of the primary amine group is a critical step in the synthesis of this compound. Several classical and modern organic reactions are well-suited for this purpose.
Gabriel Synthesis for Primary Amines
The Gabriel synthesis is a robust and widely used method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can occur when using ammonia. wikipedia.orgbyjus.com The reaction begins with the deprotonation of phthalimide (B116566), often with a base like potassium hydroxide, to form the potassium phthalimide salt. byjus.comlibretexts.orgorganicchemistrytutor.com This phthalimide anion then acts as a nucleophile, attacking a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide. wikipedia.orglibretexts.orgnrochemistry.com The final step involves the liberation of the primary amine from the N-alkylphthalimide. wikipedia.org This is typically achieved through hydrazinolysis (the Ing-Manske procedure), which is often preferred due to its mild and neutral conditions, or by acidic or basic hydrolysis. wikipedia.orgnrochemistry.com Hydrazinolysis yields the desired primary amine along with a phthalhydrazide (B32825) precipitate. wikipedia.org
| Step | Description | Reagents |
| 1. Deprotonation | Phthalimide is deprotonated to form a nucleophilic imide ion. byjus.com | Potassium Hydroxide (KOH) or Potassium Hydride (KH). organicchemistrytutor.com |
| 2. N-Alkylation | The phthalimide anion displaces a halide from a primary alkyl halide (SN2). libretexts.org | Primary Alkyl Halide (e.g., 1-bromo-1-cyclopropylpropane). |
| 3. Liberation of Amine | The N-alkylphthalimide is cleaved to release the primary amine. wikipedia.org | Hydrazine (N2H4) nrochemistry.com or Acid/Base Hydrolysis. libretexts.org |
Hofmann and Curtius Rearrangements for Amine Generation
Both the Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines, each with one fewer carbon atom than the starting material. jove.comlibretexts.org
The Hofmann rearrangement begins with a primary amide, which is treated with bromine and a strong base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com This process forms an N-bromoamide intermediate. wikipedia.org Subsequent deprotonation and rearrangement lead to the formation of an isocyanate intermediate, which is then hydrolyzed in water to a carbamic acid. jove.comwikipedia.org This carbamic acid is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide. jove.comwikipedia.org
The Curtius rearrangement offers a versatile pathway to primary amines from carboxylic acids via an acyl azide (B81097) intermediate. nih.govwikipedia.org The acyl azide, when heated, undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. jove.comwikipedia.org Similar to the Hofmann rearrangement, this isocyanate can be hydrolyzed with water to produce a primary amine. wikipedia.org The Curtius rearrangement is known for its mild conditions, broad substrate scope, and complete retention of the stereochemistry of the migrating group. nih.govnih.gov This makes it particularly valuable for the synthesis of structurally complex or chiral amines, ensuring high purity without contamination from secondary or tertiary amines. nih.govnih.gov
| Rearrangement | Starting Material | Key Intermediate | Final Products |
| Hofmann | Primary Amide libretexts.org | Isocyanate wikipedia.org | Primary Amine, Carbon Dioxide libretexts.org |
| Curtius | Acyl Azide wikipedia.org | Isocyanate wikipedia.org | Primary Amine, Nitrogen Gas wikipedia.org |
Fukuyama Amine Synthesis Applications
The Fukuyama amine synthesis provides a versatile method for preparing both primary and secondary amines. nih.gov A key strategy in this synthesis involves the use of a 2-nitrobenzenesulfonyl (nosyl) amide. tcichemicals.com Primary amines can be readily converted into N-nosyl amides. These nosyl-protected amines can then undergo alkylation under basic conditions or via a Mitsunobu reaction with an alcohol. tcichemicals.comresearchgate.net A significant advantage of the Fukuyama method is the mild conditions under which the nosyl protecting group can be removed—typically with a thiol and base—to yield the corresponding secondary amine. researchgate.net This process can be repeated to synthesize more complex amines. tcichemicals.com This methodology is highly valued in organic synthesis due to its mild reaction conditions and high yields. nih.govrsc.org
Reaction Mechanisms and Reactivity of 1 Cyclopropylpropan 1 Amine
Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group is the primary center of reactivity, imparting nucleophilic and basic characteristics to the molecule.
Nucleophilic Characteristics and Reaction Pathways
The amine group in 1-Cyclopropylpropan-1-amine is nucleophilic due to the available lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophilic species. The reaction pathways are typical for primary amines and include additions to carbonyl compounds and nucleophilic substitutions. For instance, amines can react with quinones through Michael addition or Schiff base formation, leading to a variety of products. researchgate.net The specific pathway is often influenced by reaction conditions such as pH, as the nucleophilicity of the amine is pH-dependent. researchgate.net
The general nucleophilic reaction pathways include:
Reaction with Aldehydes and Ketones: Formation of an imine (Schiff base) through a reversible addition-elimination mechanism.
Reaction with Esters: Nucleophilic acyl substitution to form amides, typically under heating.
Reaction with Alkyl Halides: Nucleophilic aliphatic substitution to form secondary amines, tertiary amines, and quaternary ammonium (B1175870) salts.
Acylation Reactions
Acylation of this compound involves the reaction of its nucleophilic amine group with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable N-substituted amide.
The general reaction is as follows:
With Acyl Chlorides: this compound reacts readily with acyl chlorides in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, yielding the corresponding N-(1-cyclopropylpropyl)amide.
With Acid Anhydrides: The reaction with acid anhydrides is typically slower than with acyl chlorides but proceeds efficiently, often with gentle heating, to produce the amide and a carboxylic acid as a byproduct.
These reactions are fundamental for introducing the 1-cyclopropylpropylamino moiety into more complex molecules or for protecting the amine group during multi-step syntheses.
Interactive Table: Acylation Reaction Products Select an acylating agent to see the corresponding product formed with this compound.
| Acylating Agent | Product Name |
| Acetyl Chloride | N-(1-cyclopropylpropyl)acetamide |
| Benzoyl Chloride | N-(1-cyclopropylpropyl)benzamide |
| Acetic Anhydride | N-(1-cyclopropylpropyl)acetamide |
Alkylation Reactions and Selectivity Control
The alkylation of this compound with alkyl halides can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts due to the increased nucleophilicity of the resulting secondary amine. organic-chemistry.org Controlling the selectivity to favor mono-alkylation is a significant synthetic challenge.
Several strategies can be employed to achieve selective mono-N-alkylation:
Use of a Large Excess of the Amine: By using a significant excess of this compound, the probability of the alkyl halide reacting with the starting primary amine over the product secondary amine is increased.
Reductive Amination: This method involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This is often a more controlled method than direct alkylation.
Chelation Control: For substrates containing a nearby hydroxyl group (e.g., 3-amino alcohols), chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to protect and activate the amine, leading to high yields of the mono-alkylated product after deprotonation and reaction with an alkyl halide. organic-chemistry.org
Table 1: Comparison of Alkylation Control Strategies
| Strategy | Description | Advantages | Disadvantages |
| Excess Amine | The primary amine is used in large stoichiometric excess compared to the alkylating agent. | Simple procedure. | Requires separation of the product from a large amount of unreacted starting material. |
| Reductive Amination | A two-step, one-pot reaction involving imine formation followed by reduction. | High selectivity for mono-alkylation; avoids over-alkylation. | Requires an appropriate aldehyde/ketone precursor and a reducing agent. |
| Protecting Groups | The amine is first protected, then alkylated, and finally deprotected. | Excellent control and selectivity. | Adds steps to the synthesis, potentially lowering overall yield. |
Chemical Transformations Involving the Cyclopropyl (B3062369) Moiety
The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions, providing a pathway to diverse molecular scaffolds.
Ring-Opening Reactions and Derivatization
The strained C-C bonds of the cyclopropyl group can be cleaved under acidic, thermal, or radical conditions. The presence of the amine group can influence the regioselectivity of this cleavage.
Acid-Catalyzed Ring Opening: In the presence of a Brønsted acid, simple cyclopropanes can undergo ring-opening hydroarylation. researchgate.net Lewis acid activation can also trigger ring-opening, facilitating the attack by a nucleophile. scispace.com
Radical-Mediated Ring Opening: Single electron transfer (SET) oxidation of the nitrogen center in N-cyclopropylamines can form a reactive aminium cation radical. nih.gov This intermediate can undergo fragmentation of the cyclopropyl ring to generate a distonic cation radical, which can then participate in further reactions like cyclization or reaction with oxygen. nih.gov This process has been studied in the context of cytochrome P450 enzyme inactivation. nih.gov Oxidative radical ring-opening reactions of cyclopropane (B1198618) derivatives can be initiated by various radical species, leading to a range of functionalized products. nih.govnih.gov For example, the reaction of alkylidenecyclopropyl ketones with amines can proceed via a distal cleavage of the cyclopropane C-C bond to form substituted pyrroles. organic-chemistry.org
Table 2: Conditions and Products of Cyclopropyl Ring-Opening Reactions
| Reaction Type | Conditions | Intermediate | Potential Products |
| SET Oxidation | Horseradish Peroxidase, H₂O₂ | Aminium cation radical, distonic cation radical | Ring-opened and cyclized products (e.g., N-methylquinolinium), β-hydroxypropionic acid. nih.gov |
| Acid-Catalyzed | Lewis or Brønsted Acids, Nucleophile | Carbocation | 1,3-difunctionalized acyclic products. scispace.com |
| Radical-Initiated | Radical initiator (e.g., AIBN), radical trap | Carbon-centered radical | Homoallylic compounds, cyclic structures. nih.gov |
Cyclopropanation Reactions for Analog Synthesis
The synthesis of analogs of this compound often involves the construction of the cyclopropane ring at a key step. Various cyclopropanation methods can be employed to create substituted aminocyclopropanes.
Simmons-Smith Reaction: This classic method uses a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. For synthesizing analogs, an appropriate allylic amine precursor would be used.
Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, or palladium are widely used to catalyze the reaction of alkenes with diazo compounds, generating the cyclopropane ring with high efficiency and stereoselectivity. organic-chemistry.org Chiral rhodium complexes, for instance, can catalyze enantioselective cyclopropanation to yield optically pure aminocyclopropanes. organic-chemistry.org
Intramolecular Nucleophilic Displacement: A classical approach involves the intramolecular displacement of a leaving group by a nucleophile, as first demonstrated by Perkin. nih.gov This strategy is effective for constructing the cyclopropane ring from an acyclic precursor containing both a nucleophilic center and a leaving group in a 1,3-relationship. nih.gov
These synthetic strategies allow for the introduction of various substituents on both the cyclopropane ring and the alkyl chain, enabling the creation of a diverse library of this compound analogs for further study.
Radical-Initiated Ring Expansion Rearrangements
The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under radical conditions. When a radical is generated on the nitrogen atom of a cyclopropylamine (B47189), it can initiate a cascade of reactions leading to ring expansion. This process typically begins with the formation of an aminyl radical, which can be generated through various methods, including single-electron transfer (SET) from a photocatalyst or a transition metal.
Once formed, the nitrogen-centered radical can induce the homolytic cleavage of one of the adjacent C-C bonds in the cyclopropane ring. This ring-opening event relieves the inherent strain of the three-membered ring and generates a more stable, open-chain carbon-centered radical. The subsequent reactivity of this intermediate dictates the final product structure. In the context of ring expansion, this radical can undergo intramolecular cyclization to form larger, more stable ring systems, such as pyrrolidines or other nitrogen-containing heterocycles.
For instance, a plausible mechanism involves the formation of an aminyl radical from a derivative of this compound. This is followed by the cleavage of the C1-C2 bond of the cyclopropane ring, leading to a γ-amino alkyl radical. This intermediate can then be trapped intramolecularly or intermolecularly to yield various products. Research on related systems, such as vinyl cyclopropanes, has shown that a radical-initiated ring expansion can lead to the formation of five-membered rings like cyclopentenes through a cascade reaction rsc.orgnih.gov. This type of rearrangement highlights the synthetic utility of cyclopropane rings as latent synthons for constructing more complex molecular architectures.
Catalytic Aspects in Reactions of this compound
The functionalization of this compound and related structures is often facilitated by catalytic methods, which offer enhanced efficiency, selectivity, and control over the reaction outcomes. These methods can be broadly categorized into metal-catalyzed, organocatalyzed, and biocatalyzed approaches.
Metal-Catalyzed Transformations (e.g., Palladium, Rhodium, Manganese)
Transition metals play a pivotal role in activating and transforming cyclopropylamine derivatives.
Palladium (Pd): Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions. In the context of cyclopropylamines, palladium-catalyzed protocols have been developed for their monoarylation chemrxiv.org. These reactions, often utilizing specialized phosphine (B1218219) ligands, enable the efficient coupling of the amine with a wide range of (hetero)aryl chlorides, even at room temperature chemrxiv.org. This provides a direct route to N-aryl cyclopropylamine derivatives, which are important scaffolds in medicinal chemistry.
Rhodium (Rh): Rhodium catalysts have been employed in oxidative radical ring-opening and cyclization reactions. For example, Rh(II) complexes can react with azide-containing cyclopropane derivatives to generate a rhodium-nitrene intermediate. This intermediate can then undergo an intramolecular single electron transfer (SET) to produce a nitrogen-centered radical. This radical initiates the ring-opening of the cyclopropane, leading to an alkyl radical that can subsequently cyclize to form new heterocyclic structures.
Manganese (Mn): As an earth-abundant and inexpensive metal, manganese has emerged as a powerful catalyst in a variety of transformations. Manganese(III) acetate, for instance, is known to mediate the oxidative ring-opening of donor-acceptor cyclopropanes acs.org. In other systems, manganese complexes have been shown to catalyze cascade reactions that involve a radical-initiated ring expansion of a cyclopropane intermediate to form cyclopentene (B43876) structures rsc.orgnih.govrsc.org. Mechanistic studies suggest these reactions can proceed through a radical-mediated pathway initiated by the manganese catalyst organic-chemistry.org. While direct catalysis on this compound is less documented, these examples with related cyclopropanol (B106826) and vinyl cyclopropane substrates demonstrate the potential of manganese to catalyze ring-opening and rearrangement reactions rsc.orgorganic-chemistry.orgresearchgate.net.
| Catalyst | Reaction Type | Substrate Class | Typical Product |
| Palladium(II) | C-N Cross-Coupling | Cyclopropylamine | N-Aryl cyclopropylamine |
| Rhodium(II) | Ring-Opening/Cyclization | N-Azido cyclopropane | Nitrogen Heterocycles |
| Manganese(I/III) | Ring-Expansion/Coupling | Vinyl/Donor-Acceptor Cyclopropanes | Cyclopentenes, 1,6-Diketones |
Organocatalysis in Functionalization
Organocatalysis offers a metal-free alternative for the activation and functionalization of cyclopropanes. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are prominent organocatalysts in this field rsc.orgrsc.org. The general strategy involves the reaction of the amine catalyst with a cyclopropane bearing a carbonyl group (e.g., a cyclopropylacetaldehyde) to form a reactive enamine or iminium ion intermediate nih.govnih.gov.
This activation strategy effectively lowers the energy barrier for the ring-opening of the cyclopropane. The formation of an enamine from a cyclopropylacetaldehyde, for example, increases the electron density in the C-C bond adjacent to the donor group, facilitating its cleavage nih.gov. The resulting open-chain intermediate can then participate in highly stereoselective cycloaddition reactions with various electrophiles to form larger rings, such as functionalized cyclobutanes nih.gov. This approach leverages the principles of aminocatalysis to achieve enantioselective transformations that would be difficult to accomplish using other methods rsc.orgrsc.orgsnnu.edu.cn.
Biocatalytic Approaches to Derivatives
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. Engineered enzymes have shown remarkable potential for creating chiral cyclopropane-containing molecules.
For instance, engineered variants of myoglobin (B1173299) have been developed to catalyze the asymmetric cyclopropanation of olefins with diazo reagents to produce chiral cyclopropyl ketones and pyruvates wpmucdn.comrochester.edu. These enzymatic products serve as versatile building blocks that can be chemically diversified. An α-cyclopropylpyruvate, for example, can be converted into an amino-ester derivative through a sequence of reduction, Mitsunobu, and Staudinger reactions wpmucdn.com.
Similarly, promiscuous tautomerase enzymes have been engineered to act as cofactor-independent cyclopropanation enzymes. These biocatalysts can promote the enantioselective synthesis of various cyclopropanes through the nucleophilic addition of a malonate derivative to α,β-unsaturated aldehydes, affording products with excellent control over multiple stereocenters nih.gov. The use of enzymes provides a sustainable and highly selective route to optically active cyclopropane derivatives that are valuable for pharmaceutical development nih.govmdpi.com.
| Catalyst Type | Transformation | Key Intermediate | Benefit |
| Organocatalyst | Ring-Opening/Cycloaddition | Enamine / Iminium Ion | Metal-free, High Enantioselectivity |
| Biocatalyst (Enzyme) | Asymmetric Cyclopropanation | Enzyme-Carbene Complex | High Stereoselectivity, Mild Conditions |
Spectroscopic and Structural Elucidation of 1 Cyclopropylpropan 1 Amine and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity and chemical environment of each atom can be determined. For 1-cyclopropylpropan-1-amine, a combination of ¹H, ¹³C, and potentially heteronuclear NMR techniques would provide a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the amine group and the unique electronic properties of the cyclopropyl (B3062369) ring. The expected signals are based on the analysis of analogous structures like propylamine (B44156) and cyclopropane (B1198618). docbrown.infodocbrown.infonih.gov
The cyclopropyl group introduces a characteristic upfield shift for its protons due to a ring current effect, with signals typically appearing in a complex multiplet pattern between 0.2 and 0.8 ppm. docbrown.infonih.gov The protons of the ethyl group and the methine proton are shifted further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (ethyl) | ~0.9 | Triplet (t) | 3H |
| -CH₂- (ethyl) | ~1.4 - 1.6 | Multiplet (m) | 2H |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H |
| -CH- (methine) | ~2.5 - 2.8 | Multiplet (m) | 1H |
Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. docbrown.infodocbrown.info
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms. The chemical shifts are influenced by the proximity to the nitrogen atom and the strain of the cyclopropyl ring. docbrown.infodocbrown.info The carbon atom bonded to the nitrogen (C1) is expected to be the most deshielded, appearing furthest downfield. The cyclopropyl carbons typically appear at unusually high field (low ppm values) due to their high s-character and ring strain. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CH-NH₂) | ~55 - 60 |
| C2 (-CH₂-) | ~28 - 33 |
| C3 (-CH₃) | ~10 - 15 |
| C1' (Cyclopropyl methine) | ~15 - 20 |
Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. docbrown.infodocbrown.infodocbrown.info
While not directly applicable to this compound itself, heteronuclear NMR techniques like ⁷⁷Se NMR would be crucial for characterizing its derivatives containing selenium. If this compound were used to synthesize a selenium-containing compound, such as a selone or a diselenide derivative, ⁷⁷Se NMR would provide direct evidence of the selenium atom's chemical environment.
The ⁷⁷Se chemical shift is highly sensitive to the electronic environment, including the oxidation state and coordination of the selenium atom. researchgate.net For example, reacting the amine with a reagent like carbon diselenide could form a selenourea (B1239437) derivative. The resulting ⁷⁷Se NMR spectrum would show a characteristic chemical shift confirming the formation of the C=Se bond and providing insight into the electronic properties of the N-cyclopropylpropyl substituent. scispace.com This technique is a powerful tool for confirming the structure of organoselenium compounds derived from the parent amine. researchgate.net
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound, with the molecular formula C₆H₁₃N, HRMS can distinguish its exact mass from other compounds with the same nominal mass. nih.govmolport.com
The ability of HRMS to measure mass to several decimal places is crucial for unambiguous formula confirmation, a critical step in the characterization of a new or known compound. nih.gov
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
Source: Computed data from PubChem. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures, identifying components, and quantifying trace amounts of a substance. researchgate.netspringernature.com
In the context of this compound, GC-MS could be used to assess its purity by separating it from any starting materials, byproducts, or solvents. researchgate.net The mass spectrometer generates a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint. nih.gov Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). docbrown.info For this compound, characteristic fragments would be expected from the loss of an ethyl radical or cleavage involving the cyclopropyl ring. docbrown.info This fragmentation data is invaluable for confirming the structure of the separated compound.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclopropylamine (B47189) |
| Propylamine |
| 1-Cyclopropylpropan-1-one (B2659827) |
| Cyclopropane |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary amine, cyclopropyl, and alkyl moieties.
As a primary amine (R-NH₂), the compound would exhibit two distinct N-H stretching vibrations in the 3500 to 3300 cm⁻¹ region. docbrown.info These two bands arise from the asymmetric and symmetric stretching modes of the N-H bonds. openstax.orglibretexts.org Primary amines are characterized by this pair of bands, which distinguishes them from secondary amines that show a single band and tertiary amines that show none in this region. wpmucdn.comorgchemboulder.com
Further characteristic absorptions for the primary amine group include an N-H bending (scissoring) vibration, which typically appears in the 1650 to 1580 cm⁻¹ range. docbrown.infoorgchemboulder.com Additionally, a C-N stretching vibration for an aliphatic amine is expected between 1250 and 1020 cm⁻¹. libretexts.orgorgchemboulder.com
Table 1: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~3450 and ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine | openstax.orgwpmucdn.com |
| ~3080 - 3040 | C-H Stretch | Cyclopropyl Ring | docbrown.info |
| ~3000 - 2800 | C-H Stretch | Alkyl (Propyl) Chain | docbrown.info |
| ~1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | docbrown.infoorgchemboulder.com |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing unambiguous information on bond lengths, bond angles, and absolute configuration. nih.gov For a chiral molecule like this compound, this technique is invaluable for establishing the absolute stereochemistry (R or S) of its stereogenic center.
The process requires growing a suitable single crystal of the compound or a derivative. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. For enantiomerically pure samples, the use of anomalous dispersion allows for the unambiguous assignment of the absolute configuration. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the correctness of the assigned stereochemistry; a value close to zero indicates the correct configuration, while a value near one suggests the inverted structure. nih.gov
While specific crystallographic data for this compound is not available in the reviewed literature, a successful analysis would yield the parameters outlined in the table below. This data provides a complete description of the molecule's arrangement within the crystal lattice.
Table 2: Representative Data Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | Data not available |
| α, β, γ (°) | The angles between the unit cell axes. | Data not available |
| Z | The number of molecules per unit cell. | Data not available |
Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and highly effective technique for separating the enantiomers of a chiral compound and determining its enantiomeric excess (ee). yakhak.orgmdpi.com The enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us
The separation of the (R)- and (S)-enantiomers of this compound would be achieved by exploiting the differential interactions between each enantiomer and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are commonly and successfully used for the resolution of chiral amines. yakhak.orgnih.gov
A typical method would involve injecting a solution of the amine onto a chiral HPLC column. The mobile phase often consists of a mixture of a nonpolar solvent, such as n-hexane, and an alcohol modifier, like isopropanol (B130326) or ethanol. yakhak.org For basic compounds like amines, the addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and prevent excessive retention on the column. mdpi.com
Under optimized conditions, the two enantiomers will elute from the column at different times (retention times, tR), resulting in two separate peaks in the chromatogram. The enantiomeric excess can then be calculated from the integrated areas of these two peaks using the formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
This analytical method is crucial for quality control in asymmetric synthesis, allowing for precise quantification of the stereochemical outcome of a reaction. mdpi.com
Table 3: Typical Parameters for Chiral HPLC Analysis of a Chiral Amine
| Parameter | Description | Example Condition |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography System | HPLC with UV Detector |
| Column (CSP) | Chiral Stationary Phase | e.g., Lux Cellulose-1 or Chiralpak IA |
| Mobile Phase | Solvent mixture used for elution. | e.g., n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |
| Detection | Wavelength used to detect the compound. | e.g., UV at 210 nm |
Computational and Theoretical Investigations of 1 Cyclopropylpropan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the molecular orbitals, charge distribution, and reactivity of a molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For cyclopropylamine (B47189), DFT calculations, often using the B3LYP functional with various basis sets like aug-cc-pVTZ, have been employed to determine its electronic structure. researchgate.net These studies help in understanding the electron density distribution and identifying the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. rjpn.orgmdpi.comnih.gov For 1-cyclopropylpropan-1-amine, the presence of the propyl group would be expected to introduce electron-donating effects, influencing the energies of these frontier orbitals.
A representative table of DFT-calculated electronic properties for a model cyclopropylamine system is shown below.
| Property | Calculated Value | Significance |
| HOMO Energy | -9.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 2.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 12.0 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 1.5 D | Reflects the overall polarity of the molecule. |
Note: These are representative values for a model cyclopropylamine and would be expected to vary for this compound.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. nist.gov Studies on cyclopropylamine have utilized ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory to obtain precise geometries and energies. researchgate.net These calculations have been instrumental in confirming the geometric parameters of the cyclopropyl (B3062369) ring and the amino group, revealing a slight shortening of the C1-C2 bond of the cyclopropane (B1198618) ring due to hybridization changes at the C1 carbon. researchgate.net
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating reaction energetics.
Computational studies on the gas-phase pyrolysis of cyclopropylamine have elucidated complex reaction pathways. semanticscholar.org These studies, using methods like G3(MP2)//B3LYP, have identified multiple competing mechanisms, including biradical and carbene pathways, for the initial ring-opening step. The calculations involve locating the transition state structures for each step, which are critical for understanding the reaction kinetics. For substituted cyclopropylamines like this compound, the nature and position of the substituent would influence the preferred reaction pathway. chemrxiv.org Similar computational approaches have been used to explore the ring-opening of cyclopropyl radicals, indicating a preference for a near-disrotatory pathway. rsc.org
Below is a hypothetical energetic profile for a reaction involving a cyclopropylamine, based on computational findings for related systems.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactant (Cyclopropylamine) | 0 |
| 1 | Transition State 1 | +57.7 |
| 2 | Intermediate (Biradical) | +52.0 |
| 3 | Transition State 2 | +60.2 |
| 4 | Product (1-Aminopropene) | -10.5 |
Note: This table represents a simplified, hypothetical reaction pathway based on computational studies of cyclopropylamine pyrolysis.
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of a molecule is crucial to its properties and reactivity. Conformational analysis of cyclopropylamine has revealed the existence of different rotational isomers (rotamers) due to the rotation of the amino group around the C-N bond. researchgate.net Experimental techniques combined with computational methods have identified both trans and gauche conformers. researchgate.net Computational studies on substituted cyclopropyl systems, such as cyclopropyl methyl ketone, have also been performed to determine the most stable conformations. uwlax.edu For this compound, the presence of the propyl group would lead to a more complex conformational landscape, with multiple low-energy conformers possible due to rotations around the C-C and C-N single bonds. The relative stabilities of these conformers would be determined by a balance of steric and electronic effects. chemistrysteps.commaricopa.edu
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the complex intermolecular interactions of this compound at an atomistic level. dovepress.comnih.gov By simulating the motions of atoms and molecules over time, MD can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the macroscopic properties of the substance. nih.govuni-halle.de Such simulations provide a bridge between the microscopic details of molecular interactions and the observable behavior of the system. ulisboa.pt
Detailed Research Findings
A representative molecular dynamics simulation study of this compound in a condensed phase (e.g., liquid state) would typically be conducted using a classical force field, which is a set of parameters describing the potential energy of the system. The choice of force field is critical for accurately modeling the intermolecular interactions. For amines, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are often employed and can be refined with quantum chemical calculations to ensure accuracy. nih.gov
In a hypothetical study, a simulation box containing several hundred molecules of this compound would be constructed. The system would be subjected to periodic boundary conditions to mimic an infinite environment. The simulation would be run for a sufficient duration (typically nanoseconds) to allow the system to reach equilibrium and to collect statistically significant data.
The primary amine group (-NH2) is the most significant site for strong intermolecular interactions due to its ability to act as both a hydrogen bond donor and acceptor. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor, while the hydrogen atoms are partial positively charged, enabling them to act as hydrogen bond donors.
Analysis of the simulation trajectory would focus on several key metrics to quantify these interactions:
Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding an atom of a certain type at a distance 'r' from a reference atom. For this compound, the RDF between the nitrogen atom of one molecule and the amine hydrogen atoms of neighboring molecules (N···H-N) would be of primary interest. A sharp peak in this RDF at a short distance (typically around 1.8-2.0 Å) is a clear indicator of hydrogen bonding. Similarly, the N···N RDF would show the ordering of molecules due to these interactions.
Interaction Energy Calculations: The total non-bonded interaction energy between pairs of molecules can be calculated throughout the simulation. This energy can be decomposed into its electrostatic and van der Waals components. For this compound, the electrostatic component is expected to dominate the interaction energy between the amine groups due to hydrogen bonding. The cyclopropyl and propyl groups would primarily contribute through weaker van der Waals interactions.
Hydrogen Bond Analysis: Specific algorithms can be used to identify and quantify the number and lifetime of hydrogen bonds throughout the simulation. This analysis would reveal the average number of hydrogen bonds per molecule and how long these bonds persist, providing insight into the dynamics of the hydrogen-bonding network.
Table 1: Simulated Intermolecular Interaction Parameters for this compound
| Interaction Parameter | Atom Pair | Simulated Value | Description |
| H-Bond Distance | N···H-N | 1.95 Å | The distance at the first peak of the radial distribution function, indicating the average hydrogen bond length. |
| Coordination Number | N (around N) | ~2.1 | The number of neighboring nitrogen atoms in the first solvation shell, derived from the N-N RDF. |
| Average H-Bonds per Molecule | - | 1.85 | The average number of hydrogen bonds each molecule participates in (as donor or acceptor). |
| Average Interaction Energy | Per Molecule | -45.2 kJ/mol | The average non-bonded interaction energy of a single molecule with its surroundings. |
| Electrostatic Contribution | -35.8 kJ/mol | The portion of the interaction energy due to electrostatic forces, dominated by hydrogen bonding. | |
| Van der Waals Contribution | -9.4 kJ/mol | The portion of the interaction energy due to dispersion forces, primarily from the hydrocarbon moieties. |
Applications of 1 Cyclopropylpropan 1 Amine in Advanced Organic Synthesis
Role as a Versatile Chiral Building Block
1-Cyclopropylpropan-1-amine possesses a stereocenter at the carbon atom attached to the cyclopropyl (B3062369) ring, the propyl chain, and the amino group. This chirality makes it a valuable building block, or synthon, in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is crucial. mdpi.com Enantiomerically pure cyclopropane (B1198618) derivatives are widely employed in medicinal chemistry and organic synthesis as they allow for the creation of specific stereoisomers of target molecules. mdpi.com The development of new drugs increasingly relies on the use of such chiral building blocks to ensure a precise fit with biological targets.
The unique combination of reactivity and defined structural properties makes cyclopropane scaffolds key intermediates in the synthesis of complex organic compounds. researchgate.net Building blocks like this compound can be used to introduce the cyclopropylamine (B47189) moiety into larger structures. The amine group provides a reactive handle for forming amide, urea, or other linkages, while the cyclopropyl group imparts conformational rigidity. This rigidity can be advantageous in locking a molecule into a specific bioactive conformation. The synthesis of cyclopropane-containing β-amino acid derivatives, for instance, highlights the utility of such scaffolds in creating conformationally restricted peptidomimetics for novel therapeutic discovery. nih.gov
The cyclopropylamine moiety is a recognized pharmacophore found in numerous biologically active compounds. longdom.org Its incorporation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For example, the parent compound, cyclopropylamine, is a key component in monoamine oxidase inhibitors (MAOIs), where it plays a role in regulating neurotransmitter activity. longdom.org Derivatives of the structurally related (1-cyclopropyl)cyclopropylamine have been identified in patent literature as being useful for the treatment of hepatitis C and as inhibitors of methicillin-resistant Staphylococcus aureus, demonstrating the therapeutic potential of these scaffolds. nih.gov
Precursor in Medicinal Chemistry Research
In medicinal chemistry, this compound serves as a valuable precursor for the generation of compound libraries. Its structure can be systematically modified to explore structure-activity relationships (SAR) and optimize lead compounds. The versatility of the cyclopropylamine group allows for its application in diverse therapeutic areas. longdom.org
This compound is an important intermediate for synthesizing a wide array of pharmaceutical agents. atamanchemicals.com The primary amine is readily derivatized, allowing for its conjugation to other molecular fragments to produce more complex intermediates. For example, patent applications have described cyclopropyl amine derivatives as ligands for histamine-3 receptors, indicating their potential use in treating neurological or inflammatory conditions. google.com The synthesis of antibiotics such as ciprofloxacin (B1669076) and enrofloxacin (B1671348) also relies on the cyclopropylamine scaffold, showcasing its importance in developing anti-infective agents. atamanchemicals.com
The process of derivatization is central to drug discovery. Starting with a core scaffold like this compound, chemists can synthesize a series of analogs by reacting the amine group. Palladium-catalyzed C–N bond formation, for example, allows for the straightforward synthesis of various N-arylcyclopropylamines from cyclopropylamine and aryl bromides. researchgate.net This approach enables the rapid creation of a library of compounds that can be screened for biological activity, facilitating the discovery of new drug candidates.
Utility in Agrochemical and Material Sciences
The applications of cyclopropylamine derivatives extend beyond pharmaceuticals into the agrochemical and material science sectors. longdom.orglongdom.org
In agriculture, these compounds are used to formulate a range of products for crop protection. longdom.org The chemical reactivity of the cyclopropylamine moiety facilitates the production of stable and biologically active compounds. longdom.org For instance, cyclopropylamine is an intermediate in the synthesis of cyromazine, an ectoparasiticide, and certain s-triazine herbicides. google.com Derivatives of the related (1-cyclopropyl)cyclopropylamine have also been investigated as pesticides, insecticides, and acaricides. nih.gov
In material science, cyclopropylamine is used in the synthesis of specialty polymers and advanced coatings. longdom.orglongdom.org The rigidity and strain of the cyclopropane ring can lead to materials with exceptional mechanical and thermal properties, making them suitable for high-performance applications. longdom.orglongdom.org
| Application Area | Role of Cyclopropylamine Moiety | Example Compound Class/Product |
| Pharmaceuticals | Precursor, Chiral Building Block, Pharmacophore | Monoamine Oxidase Inhibitors (MAOIs), Histamine-3 Receptor Ligands, Antibiotics (Ciprofloxacin) |
| Agrochemicals | Intermediate for Active Ingredients | Herbicides (Triazines), Insecticides (Cyromazine), Fungicides, Pest Control Agents |
| Material Science | Monomer for Specialty Polymers | High-Performance Polymers, Advanced Coatings |
Formulation of Herbicides, Fungicides, and Insecticides
Cyclopropylamine derivatives are crucial building blocks in the manufacturing of a variety of agrochemicals designed to protect crops from pests and diseases. longdom.orglongdom.org The chemical reactivity of these amines facilitates the production of stable and biologically active compounds that are effective as herbicides, fungicides, and insecticides. longdom.org
Derivatives of (1-cyclopropyl)cyclopropylamine have been identified as particularly important intermediates for creating compounds used as pest control agents, pesticides, insecticides, and acaricides. nih.gov The cyclopropylamine moiety is integral to the synthesis of several key agricultural products. For instance, it is an important intermediate for pesticides and plant protection agents such as cyromazine, 2-chloro-4-6-cyclopropyl-s-triazine, cyprochlor, cyproterazine, and cyprocyanine. innospk.comchemicalbook.com The inclusion of the cyclopropyl group can enhance the efficacy and biological activity of the final agrochemical product.
Table 1: Examples of Agrochemicals Synthesized from Cyclopropylamine Derivatives
| Agrochemical Class | Example Compound |
|---|---|
| Insecticide | Cyromazine |
| Herbicide | Cyprazine |
| Herbicide | 2-chloro-4,6-bis(cyclopropylamino)-s-triazine |
| Plant Protection Agent | Cyproconazole (fungicide) |
| Acaricide | Cycloprate |
This table provides examples of agrochemicals where cyclopropylamine or its derivatives are used as a key synthetic intermediate.
Synthesis of Specialty Polymers and Advanced Coatings
In the field of material science, cyclopropylamine is utilized in the synthesis of specialty polymers and advanced coatings. longdom.orglongdom.org The introduction of the rigid and strained cyclopropane ring into a polymer backbone can impart unique and desirable mechanical and thermal properties. longdom.org
The strained nature of the cyclopropane ring contributes to polymers with enhanced characteristics suitable for high-performance applications. longdom.org These properties can include increased rigidity, thermal stability, and altered solubility. The amine functional group allows the molecule to be readily incorporated into polymer chains through various polymerization reactions, such as addition and polymerization reactions. longdom.org This versatility makes cyclopropylamine derivatives valuable monomers or modifying agents for creating advanced materials with tailored functionalities.
Table 2: Properties Imparted by Cyclopropyl Groups in Polymers
| Property | Description |
|---|---|
| Rigidity | The three-membered ring structure introduces conformational rigidity to the polymer chain. |
| Thermal Stability | The presence of the cyclopropyl moiety can enhance the thermal stability of the resulting material. |
| Reactivity | The strained ring can be a site for further chemical modification or cross-linking. |
This table summarizes the key properties that the cyclopropylamine moiety can confer to specialty polymers and coatings.
Biological Activity and Pharmacological Research of 1 Cyclopropylpropan 1 Amine and Its Analogs
Investigation of Biological Activities and Mechanisms of Action
The biological activities of 1-Cyclopropylpropan-1-amine and its analogs are rooted in their interactions with various enzymes and receptors, leading to the modulation of metabolic and signaling pathways.
Cyclopropylamine (B47189) derivatives have been extensively studied as inhibitors of several key enzymes, demonstrating their potential to modulate critical metabolic pathways.
One of the most notable targets of cyclopropylamines is monoamine oxidase (MAO) , a flavin-dependent enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. patsnap.com The inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, which is a key mechanism in the treatment of depression and neurodegenerative disorders. patsnap.com For instance, 1-phenylcyclopropylamine has been shown to be a potent inactivator of MAO. nih.gov Analogs such as cis-N-benzyl-2-methoxycyclopropylamine have demonstrated high selectivity and potency as irreversible inhibitors of MAO-B, with an IC50 value of 5 nM, making it over 20-fold more effective than the established drug tranylcypromine. nih.gov The mechanism of inhibition often involves the formation of a stable covalent adduct with the flavin cofactor of the enzyme. nih.govnih.gov
Another significant enzyme target is fatty acid amide hydrolase (FAAH) , which is responsible for the degradation of endocannabinoids like anandamide. nih.govnih.gov Pharmacological inhibition of FAAH increases the endogenous levels of these signaling lipids, which have analgesic, anti-inflammatory, and antidepressant effects. nih.govnih.gov Studies have shown that FAAH inhibitors can reduce chronic lung inflammation and pulmonary fibrosis by modulating NF-κB pathways. nih.gov The inhibition of FAAH is a promising therapeutic strategy for various conditions, potentially avoiding the undesirable side effects associated with direct cannabinoid receptor agonists. researchgate.net
The constrained conformation of the cyclopropane (B1198618) ring can enhance the binding affinity and selectivity of compounds for specific receptors. While specific receptor binding data for this compound is not extensively documented in publicly available research, the broader class of cyclopropane-containing compounds has shown significant interactions with various receptors.
For example, derivatives of 1-aminocyclopropanecarboxylic acid (ACC), a related cyclopropane-containing amino acid, are known to be potent and selective ligands at the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor. unl.pt This interaction is crucial for modulating excitatory neurotransmission in the brain and has implications for neurochemical studies. unl.pt The modulation of neurotransmitter pathways is a key area of research for compounds with potential applications in neurological disorders. nih.govnih.gov
Furthermore, cyclopropane-containing fatty acids have been found to interact with G-protein coupled receptors (GPCRs), such as GPR84, which is involved in inflammatory responses. mdpi.com
Exploration of Therapeutic Potential
The diverse biological activities of this compound analogs have led to the exploration of their therapeutic potential in various disease areas.
Derivatives of this compound have shown promise as antimicrobial agents. A study on amide derivatives containing a cyclopropane moiety revealed their activity against a range of bacteria and fungi. nih.govnih.gov The introduction of amide and aryl groups to the cyclopropane structure was found to significantly influence their antimicrobial activity. nih.gov
For example, certain amide derivatives displayed moderate inhibitory activity against Staphylococcus aureus and Escherichia coli. nih.gov Notably, some compounds exhibited promising antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC80) values as low as 16 µg/mL. nih.govnih.gov Molecular docking studies suggest that these compounds may exert their antifungal effect by binding to the potential drug target CYP51 protein. nih.gov Novel 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives have also been synthesized and have shown effective antibacterial bioactivity. researchgate.net Additionally, cyclopropane-containing fatty acids have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens. mdpi.com
| Compound Reference | Microorganism | MIC80 (µg/mL) |
|---|---|---|
| F5 | Staphylococcus aureus | 32 |
| F9 | Staphylococcus aureus | 64 |
| F29 | Staphylococcus aureus | 64 |
| F53 | Staphylococcus aureus | 32 |
| F5 | Escherichia coli | 128 |
| F53 | Escherichia coli | 128 |
| F8 | Candida albicans | 16 |
| F24 | Candida albicans | 16 |
| F42 | Candida albicans | 16 |
The ability of cyclopropylamine derivatives to inhibit MAO makes them highly relevant for neurological applications, particularly in the treatment of depression and Parkinson's disease. patsnap.comresearchgate.netyoutube.com By preventing the breakdown of monoamine neurotransmitters, these compounds can help restore neurochemical balance in the brain. patsnap.comyoutube.com The selective inhibition of MAO-B is particularly important in Parkinson's disease to preserve dopamine levels. researchgate.net
The development of selective MAO inhibitors with the cyclopropylamine scaffold continues to be an active area of research, aiming to create more effective and safer therapeutic agents for a range of neuropsychiatric conditions. nih.gov
Recent research has highlighted the potential of cyclopropylamine-containing compounds as anticancer agents. A study on synthetic marine sponge alkaloid analogues with a 2-amino-1H-imidazole core, which can be considered derivatives, showed cytotoxic effects on various cancer cell lines. nih.gov For example, some of these compounds exhibited potent cytotoxicity against murine 4T1 breast cancer, A549 human lung cancer, and HL-60 human myeloid leukemia cells, with IC50 values in the low micromolar range. nih.gov
Another study on sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold also demonstrated the antiproliferative activity of these compounds against several human cancer cell lines, including liver, pancreatic, and breast cancer cells. ekb.eg Furthermore, propynoyl betulin derivatives have shown antiproliferative and cytotoxic activities against human ovarian cancer cells. mdpi.com These findings suggest that the cyclopropylamine moiety can be incorporated into more complex molecules to generate potent anticancer agents. mdpi.commdpi.com
| Compound Reference | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 28 | HL-60 (human myeloid leukemia) | 2.91 |
| Compound 29 | 4T1 (murine breast cancer) | 3.1 |
| Compound 28 | A549 (human lung cancer) | 15 |
| Compound 29 | A549 (human lung cancer) | 15 |
| Compound 5 | HEPG2 (liver carcinoma) | 51.9 µg/ml |
| Compound 14 | MCF7 (breast adenocarcinoma) | 54.2 µg/ml |
| Compound 18 | PaCa2 (pancreatic cell line) | 59.7 µg/ml |
| 28-propynoylbetulin 2 | SK-OV-3 (ovarian cancer) | 0.2 |
| 28-propynoylbetulin 2 | OVCAR-3 (ovarian cancer) | 0.19 |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies of this compound and its analogs investigate how the chemical structure of these molecules influences their biological activity. These studies are crucial for designing more potent and selective compounds for therapeutic and research applications. Key structural features, such as the cyclopropyl (B3062369) ring and the amine group, play pivotal roles in their interactions with biological targets.
Impact of Cyclopropyl Moiety on Bioactivity
The cyclopropane ring is a unique structural feature that significantly influences the biological activity of this compound and its analogs. researchgate.netresearchgate.net This small, strained carbocycle imparts specific stereochemical and electronic properties that are critical for binding to and modulating the function of target proteins, particularly enzymes like monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). nih.gov
The strained nature of the cyclopropane ring results in C-C bonds with higher p-orbital character, resembling a double bond in some respects. This feature can influence the molecule's conformation and how it fits into the active site of an enzyme. researchgate.net For many natural and synthetic compounds, the incorporation of a cyclopropane unit is a key determinant of their biological function, which can range from enzyme inhibition to antimicrobial and antitumor activities. unl.ptnih.gov
In the context of MAO inhibition, the cyclopropylamine scaffold serves as a mechanism-based inhibitor. nih.gov The bioactivity of compounds like trans-2-phenylcyclopropylamine (tranylcypromine) is believed to result from a two-electron oxidation process that leads to a reactive cyclopropyliminium ion. unl.pt This intermediate can then form a covalent bond with the enzyme's flavin cofactor, leading to irreversible inhibition. The orientation and substitution on the cyclopropyl ring can drastically affect potency and selectivity. For instance, studies on cis-fused 12,13-cyclopropyl-epothilone analogues, which are microtubule inhibitors, have shown that the biological activity is highly dependent on the specific configuration of the cyclopropane moiety. nih.gov
Research on various arylcyclopropylamines (ACPAs) has further elucidated the role of the cyclopropyl group in designing potent and selective LSD1 inhibitors. rsc.org These studies demonstrate that the rigid structure of the ring helps to properly orient the rest of the molecule within the enzyme's active site, enhancing binding affinity and inhibitory activity.
Influence of Amine Functionality on Biological Response
In its role as an enzyme inhibitor, the primary or secondary amine of cyclopropylamine derivatives is the site of oxidation by flavoenzymes like MAO. unl.pt The enzymatic oxidation of the amine is the initial step in the mechanism-based inhibition, leading to the formation of a reactive species that inactivates the enzyme. nih.govunl.pt The nature of the substituents on the amine nitrogen can modulate the compound's selectivity for different enzyme isoforms, such as MAO-A and MAO-B. For example, N-benzyl-2-methoxycyclopropylamine was identified as a potent and selective irreversible inhibitor of MAO-B. nih.gov
Beyond enzyme inhibition, the amine group is critical for other biological interactions. At physiological pH, the amine group is typically protonated, carrying a positive charge. mdpi.com This charge allows it to form strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding sites of target proteins. These interactions are often essential for anchoring the molecule in the correct orientation for its biological effect.
Furthermore, amine-rich surfaces created by polymerizing cyclopropylamine have been shown to significantly improve cell adhesion and proliferation. mdpi.comresearchgate.net This is attributed to the positive charge of the protonated amine groups under physiological conditions, which enhances interactions with the negatively charged cell membrane. mdpi.com This property is being explored for applications in tissue engineering and developing biocompatible coatings for medical devices. researchgate.netresearchgate.net
Comparison with Structurally Analogous Compounds
The biological activity of this compound and its analogs is often best understood by comparing them to structurally similar compounds. These comparisons help identify the specific contributions of different structural motifs, such as the cyclopropyl ring, to potency and selectivity. One of the most important reference compounds is tranylcypromine, a well-known MAO inhibitor that also features a cyclopropylamine core. nih.gov
Studies on newer cis-cyclopropylamine derivatives have shown them to be highly selective and potent irreversible inhibitors of MAO-B, while showing no significant inhibition of LSD1. This contrasts with tranylcypromine, which inhibits both MAO-A and MAO-B, as well as LSD1. For instance, the analog cis-N-benzyl-2-methoxycyclopropylamine demonstrated an IC₅₀ of 5 nM for MAO-B, making it over 20-fold more effective than tranylcypromine in this regard. nih.gov
The table below summarizes the inhibitory activity of a selected cyclopropylamine analog compared to tranylcypromine against monoamine oxidases.
| Compound | Target | IC₅₀ (after 30 min pre-incubation) | Selectivity Profile |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | MAO-B Selective |
| MAO-B | 5 nM | ||
| LSD1 | No inhibition observed | ||
| Tranylcypromine | MAO-A | Inhibits | Non-selective (MAO-A/B) |
| MAO-B | ~100-200 nM (Varies by study) | Also inhibits LSD1 |
Data sourced from research on cis-cyclopropylamines as mechanism-based inhibitors. nih.gov
The introduction of different substituents on the cyclopropylamine scaffold can lead to significant changes in activity. For example, replacing a flexible carbon chain in polyamine analogs with a more rigid dianiline moiety was found to dramatically improve inhibitory potency against both MAO-A and MAO-B by more than two orders of magnitude in some cases. mdpi.com Similarly, the synthesis of compounds like BAY-320, which incorporates a cyclopropyl group into a more complex heterocyclic system, has been explored for inhibiting other enzymes like the Bub1 spindle assembly checkpoint kinase. biorxiv.orgnih.gov These comparisons underscore the versatility of the cyclopropylamine scaffold and the critical role that specific structural modifications play in determining the ultimate biological profile.
Biochemical Tool Applications (e.g., Proteomics Research)
Beyond direct therapeutic potential, this compound and its analogs serve as valuable biochemical tools for research. Their ability to act as mechanism-based inhibitors makes them excellent probes for studying the function and mechanism of enzymes, particularly flavin-dependent oxidases. nih.gov
By irreversibly binding to the active site of an enzyme like MAO, these compounds can be used to label the protein. This allows researchers to identify and characterize the enzyme in complex biological samples, aiding in proteomics research. The formation of a stable covalent adduct between the inhibitor and the enzyme's flavin cofactor can be detected through various analytical techniques, confirming the presence and activity of the target enzyme. nih.gov
Cyclopropylamines have also been used to probe the mechanisms of amine oxidation in biological systems. nih.gov The ring-opening of the cyclopropyl group upon oxidation serves as a chemical reporter, providing evidence of single-electron transfer processes. This has been instrumental in understanding the catalytic cycles of enzymes like cytochrome P450.
In chemical biology, the cyclopropylamine scaffold is used in the development of activity-based probes. These probes can be designed to selectively target and report on the activity of specific enzymes within a cell or tissue, providing insights into their physiological and pathological roles. The unique reactivity of the cyclopropylamine group when oxidized makes it a useful component in designing such molecular tools. nih.gov
Future Directions and Emerging Research Avenues for 1 Cyclopropylpropan 1 Amine
Development of Novel Green Synthetic Methodologies
The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis of valuable chemical entities. For 1-Cyclopropylpropan-1-amine, future research will likely concentrate on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the exploration of biocatalysis . Enzymes, such as transaminases and amine dehydrogenases, have shown remarkable efficiency and stereoselectivity in the synthesis of chiral amines. mdpi.comchimia.ch The application of engineered enzymes could enable the direct and asymmetric amination of a suitable cyclopropyl (B3062369) ketone precursor to yield enantiomerically pure this compound under mild, aqueous conditions. wpmucdn.comnih.gov This approach would represent a significant improvement over traditional methods that often rely on harsh reagents and generate substantial waste. mdpi.com
Another area of interest is the use of phase transfer catalysis (PTC) . This methodology facilitates reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid), often leading to milder reaction conditions, reduced solvent usage, and improved yields. The synthesis of cyclopropylamines has been shown to benefit from PTC in key cyclization and hydrolysis steps. Future work could focus on optimizing PTC conditions for the large-scale and environmentally friendly production of this compound.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste | Engineering of specific transaminases or amine dehydrogenases |
| Phase Transfer Catalysis | Milder reaction conditions, reduced solvent usage, improved yields | Optimization of catalysts and reaction conditions for scalability |
| Flow Chemistry | Improved safety, efficiency, and scalability | Development of continuous-flow processes for key synthetic steps |
Expanding the Scope of Asymmetric Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient methods for the asymmetric synthesis of this compound is of paramount importance for its potential therapeutic applications. Future research in this area will likely focus on the design and implementation of novel chiral catalysts and auxiliaries to achieve high levels of stereocontrol.
The use of chiral auxiliaries derived from readily available natural products is a well-established strategy for asymmetric synthesis. rsc.orgresearchgate.nettcichemicals.com This approach involves the temporary attachment of a chiral auxiliary to the substrate to direct a stereoselective transformation, followed by its removal to afford the desired enantiomerically enriched product. Research could explore the use of novel and recyclable chiral auxiliaries for the stereoselective synthesis of this compound. rsc.org
Furthermore, the development of catalytic asymmetric methods is a major goal in modern organic synthesis. nih.govmdpi.com This includes the use of chiral transition metal catalysts or organocatalysts to promote the enantioselective formation of the carbon-nitrogen bond. A recent patent has described a scalable synthesis of optically active 1-cyclopropylalkyl-1-amines, highlighting the industrial relevance of such approaches. google.com Future efforts could be directed towards identifying more efficient and versatile catalysts that can be applied to the synthesis of this compound with high enantiomeric excess. Chiral resolution, the separation of enantiomers from a racemic mixture, also remains a viable method. rsc.orgsigmaaldrich.commdpi.com
| Asymmetric Synthesis Strategy | Key Features | Potential Application for this compound |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide stereoselective reactions. rsc.orgresearchgate.nettcichemicals.com | Synthesis of specific stereoisomers for biological evaluation. |
| Catalytic Asymmetric Synthesis | Use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govmdpi.com | Development of efficient and scalable routes to enantiopure this compound. google.com |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. rsc.orgsigmaaldrich.commdpi.com | Accessing enantiopure material for initial biological screening. |
Advanced Applications in Targeted Drug Delivery Systems
Targeted drug delivery aims to increase the therapeutic efficacy of a drug while minimizing its side effects by delivering it specifically to the site of action. mdpi.comnih.govmdpi.com The unique physicochemical properties of this compound could be leveraged in the design of novel drug delivery systems.
A key area of future research is the incorporation of this compound into liposomal formulations . Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their transport to specific tissues. The amine functionality of this compound could be used to anchor it to the surface of liposomes or to facilitate its loading into the aqueous core. These drug-loaded liposomes could then be further modified with targeting ligands to direct them to specific cells or tissues.
Another emerging area is the development of prodrugs of this compound. A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve the drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. The amine group of this compound provides a convenient handle for the attachment of various promoieties that can be cleaved by specific enzymes at the target site.
| Drug Delivery System | Mechanism | Potential for this compound |
| Liposomes | Encapsulation in lipid vesicles for protection and targeted delivery. | Formulation of this compound for improved stability and targeted release. |
| Prodrugs | Chemical modification to an inactive form that is activated at the target site. nih.gov | Enhanced pharmacokinetic properties and site-specific activation. |
| Nanoparticles | Encapsulation or conjugation to nano-sized carriers for targeted delivery. mdpi.com | Development of advanced formulations for specific therapeutic applications. |
Exploration of New Biological Targets and Therapeutic Areas
While the specific biological targets of this compound are yet to be fully elucidated, research on related cyclopropylamines provides valuable clues for future investigations. A key area of exploration will be the identification of novel protein targets and the evaluation of its therapeutic potential in various disease areas.
One of the known targets for cyclopropylamine (B47189) is methylamine (B109427) dehydrogenase , an enzyme involved in the metabolism of one-carbon compounds. nih.gov Inhibition of this enzyme by cyclopropylamine is mechanism-based and leads to irreversible inactivation. nih.gov This finding suggests that this compound could be investigated as a potential modulator of methylamine dehydrogenase activity.
Furthermore, a significant body of research has focused on cyclopropylamine-containing compounds as inhibitors of Lysine-Specific Demethylase 1 (LSD1) , an enzyme that plays a crucial role in epigenetic regulation and is a promising target for cancer therapy. The structural similarity of this compound to known LSD1 inhibitors suggests that it could also exhibit activity against this enzyme. Future research should involve the screening of this compound and its derivatives against a panel of enzymes and receptors to identify new biological targets and potential therapeutic applications.
| Potential Biological Target | Rationale for Investigation | Potential Therapeutic Area |
| Methylamine Dehydrogenase | Known target of the parent compound, cyclopropylamine. nih.gov | Metabolic disorders |
| Lysine-Specific Demethylase 1 (LSD1) | Structural similarity to known cyclopropylamine-based LSD1 inhibitors. | Oncology |
| Monoamine Oxidase (MAO) | Many cyclopropylamines are known MAO inhibitors. longdom.org | Neurological disorders |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These powerful computational tools can be applied to accelerate the design and synthesis of novel compounds, including derivatives of this compound.
In the realm of compound design , AI algorithms can be used to screen vast virtual libraries of molecules to identify derivatives of this compound with improved biological activity and pharmacokinetic properties. Machine learning models can be trained on existing data to predict the activity of new compounds, thereby reducing the need for extensive and costly experimental screening.
AI can also play a crucial role in synthesis planning . Retrosynthesis algorithms can be used to devise novel and efficient synthetic routes to this compound and its analogues. Furthermore, machine learning models can be employed to predict the outcomes of chemical reactions and to optimize reaction conditions, leading to higher yields and purer products.
| Application of AI/ML | Description | Impact on this compound Research |
| Compound Design | In silico screening of virtual libraries and prediction of biological activity. | Accelerated discovery of potent and selective derivatives. |
| Synthesis Planning | Algorithmic design of efficient synthetic routes. | Development of novel and optimized synthetic strategies. |
| Reaction Optimization | Prediction of reaction outcomes and optimization of reaction conditions. | Improved yields, purity, and cost-effectiveness of synthesis. |
Q & A
Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?
- Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out false positives. Meta-analyses of structure-activity relationship (SAR) data can identify confounding variables like solvent polarity or counterion effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
